Cas no 957719-43-6 (6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride)

6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural framework, featuring an aminomethyl group at the 6-position and a phenyl substituent at the 1-position, enhances its utility as a versatile intermediate for the synthesis of bioactive compounds. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This compound may serve as a key scaffold in the development of kinase inhibitors or other targeted therapeutics due to its heterocyclic core, which is known to interact with various biological targets. Its well-defined chemical properties make it suitable for rigorous research applications.
6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride structure
957719-43-6 structure
Product name:6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride
CAS No:957719-43-6
MF:C12H12ClN5O
Molecular Weight:277.709580421448
CID:4723286

6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride 化学的及び物理的性質

名前と識別子

    • STL305131
    • Z235344735
    • 6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
    • 6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
    • 6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride
    • インチ: 1S/C12H11N5O.ClH/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8;/h1-5,7H,6,13H2,(H,15,16,18);1H
    • InChIKey: BCARDVHJQQQXKX-UHFFFAOYSA-N
    • SMILES: Cl.O=C1C2C=NN(C3C=CC=CC=3)C=2N=C(CN)N1

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 364
  • トポロジー分子極性表面積: 85.3

6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
A620732-5mg
6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride
957719-43-6
5mg
$ 253.00 2023-04-19
TRC
A620732-25mg
6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride
957719-43-6
25mg
$ 1097.00 2023-04-19
TRC
A620732-50mg
6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride
957719-43-6
50mg
$ 1918.00 2023-04-19

6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride 関連文献

6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochlorideに関する追加情報

Introduction to 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride (CAS No. 957719-43-6)

6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride, identified by its CAS number 957719-43-6, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the pyrazolopyrimidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both an aminomethyl group and a phenyl ring in its molecular structure suggests a high degree of functional flexibility, making it a promising candidate for further investigation in drug discovery and development.

The pyrazolo[3,4-d]pyrimidin-4(7H)-one scaffold is particularly interesting due to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Recent studies have highlighted the significance of this scaffold in the design of novel therapeutic agents, particularly those targeting inflammatory diseases, cancer, and infectious disorders. The hydrochloride salt form of this compound enhances its solubility and bioavailability, which are crucial factors for its potential use in pharmaceutical formulations.

One of the most compelling aspects of 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride is its reported activity as an inhibitor of certain kinases and other enzymes implicated in disease pathogenesis. For instance, preliminary in vitro studies have demonstrated its ability to modulate the activity of Janus kinases (JAKs), which play a pivotal role in signal transduction pathways associated with immune responses and inflammation. The aminomethyl group provides a potential site for further derivatization, allowing chemists to fine-tune the pharmacological properties of the molecule.

Moreover, the phenyl ring contributes to the compound's binding affinity by forming hydrophobic interactions with biological targets. This feature is particularly relevant in the context of drug design, where optimizing binding interactions can lead to more potent and selective therapeutic agents. The combination of these structural elements makes 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride a versatile molecule that could be explored for multiple therapeutic indications.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are often difficult to address with traditional small-molecule drugs. The unique structure of 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride suggests that it may have the potential to disrupt such interactions by occupying specific binding pockets on target proteins. This capability is particularly relevant for diseases where aberrant PPIs contribute to pathogenesis.

Another area of interest is the compound's potential as an antiviral agent. The pyrazolopyrimidine scaffold has been previously reported to exhibit activity against various viral strains by inhibiting key viral enzymes or modulating host immune responses. Given the ongoing global challenges related to viral infections, compounds like 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride could serve as valuable starting points for developing novel antiviral therapies.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted pyrazole and pyrimidine derivatives, followed by functional group transformations such as amination and salt formation. Advanced computational methods are often employed to predict optimal reaction conditions and predict potential side products.

Evaluation of the pharmacokinetic properties of 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride is essential for assessing its feasibility as a drug candidate. Studies focusing on its absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) profiles provide critical insights into its safety and efficacy. Preliminary data suggest that the compound exhibits reasonable oral bioavailability and moderate metabolic stability in preclinical models.

The potential therapeutic applications of this compound are broad-ranging. Beyond its role as a kinase inhibitor and antiviral agent, it may also exhibit anti-proliferative effects in cancer cells by interfering with critical signaling pathways involved in cell growth and survival. Additionally, its ability to modulate inflammatory responses makes it a candidate for treating autoimmune diseases and chronic inflammatory conditions.

Recent advancements in medicinal chemistry have enabled the development of more sophisticated computational tools for virtual screening and drug design. These tools allow researchers to rapidly identify promising candidates like 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride based on their structural features and predicted biological activities. Such innovations are accelerating the discovery process and reducing the time required to bring new drugs to market.

In conclusion,6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride (CAS No. 957719-43-6) represents a structurally intriguing molecule with significant potential in therapeutic applications. Its unique combination of functional groups and reported biological activities make it an attractive candidate for further investigation in drug discovery programs aimed at treating inflammation, cancer, viral infections, and other diseases.

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